10-((S)-8-Amino-6-aza-spiro(3.4)oct-6-yl)-9-fluoro-2,3-dihydro-3(S)-methyl-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carbocylic acid
説明
This compound (IUPAC name: (3S)-10-[(8S)-8-Amino-6-azaspiro[3.4]oct-6-yl]-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) is a fluoroquinolone derivative with a novel spiroazetidine moiety. Its molecular formula is C₂₁H₂₄FN₃O₅, and it features a fused pyridobenzoxazine core, a fluorine atom at position 9, and a stereospecific spiroazetidine ring (6-azaspiro[3.4]octane) at position 10 . The compound exhibits antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, with the (S)-configuration at C3 and C8 critical for efficacy .
特性
CAS番号 |
129321-78-4 |
|---|---|
分子式 |
C20H22FN3O4 |
分子量 |
387.4 g/mol |
IUPAC名 |
(2S)-6-[(8S)-8-amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C20H22FN3O4/c1-10-8-28-18-15-11(17(25)12(19(26)27)6-24(10)15)5-13(21)16(18)23-7-14(22)20(9-23)3-2-4-20/h5-6,10,14H,2-4,7-9,22H2,1H3,(H,26,27)/t10-,14+/m0/s1 |
InChIキー |
UGGPRXAHUOKTKV-IINYFYTJSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C5(C4)CCC5)N)F)C(=O)O |
異性体SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4C[C@H](C5(C4)CCC5)N)F)C(=O)O |
正規SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C5(C4)CCC5)N)F)C(=O)O |
他のCAS番号 |
151390-79-3 |
同義語 |
DV 7751 DV 7751a DV-7751 DV-7751a |
製品の起源 |
United States |
準備方法
Optical Resolution of Racemic 8-Amino-6-Benzyl-6-Azaspiro[3.4]Octane
Racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane (13) is resolved using chiral carboxylic acids, such as dibenzoyl-D-tartaric acid, in ethanol. The diastereomeric salts are crystallized, and the desired (S)-enantiomer is liberated via basification with sodium hydroxide. This method achieves an enantiomeric excess (ee) >96% but requires additional steps to remove the benzyl protecting group using hydrogenolysis (H₂/Pd-C).
Microbial Reduction of 6-Benzyl-5,8-Dioxo-6-Azaspiro[3.4]Octane
The ketone precursor 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane (8b) is subjected to asymmetric reduction using Rhodococcus erythropolis JCM 6824. This biocatalytic approach directly yields (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane (11) with >96% ee, bypassing the need for resolution. The benzyl group is subsequently removed via catalytic hydrogenation.
Table 1: Comparison of Spirocyclic Amine Synthesis Methods
Construction of the Pyrido-Benzoxazine Core
The tricyclic pyrido[1,2,3-de]benzoxazine scaffold is assembled via a fluorination-cyclization sequence, as detailed in US Patent 5,952,494.
Fluorination and Cyclization of Precursor II
A compound of formula II is treated with tetraalkylammonium fluoride (e.g., tetrabutylammonium fluoride) in tetrahydrofuran (THF) at 60–80°C for 2 hours. Subsequent hydrolysis with aqueous potassium carbonate yields the cyclized intermediate.
Functionalization at C-6
The carboxylic acid group at C-6 is introduced via oxidation of a methyl substituent using potassium permanganate () in acidic medium. This step proceeds in 75–85% yield, with purity >98% confirmed by HPLC.
Final Coupling and Deprotection
The spirocyclic amine intermediate is coupled to the pyrido-benzoxazine core under Mitsunobu conditions (DIAD, PPh₃) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, achieving 65–70% yield. Final deprotection of labile groups (e.g., tert-butoxycarbonyl, Boc) is performed using trifluoroacetic acid (TFA) in dichloromethane.
Table 2: Key Reaction Parameters for Final Assembly
| Parameter | Conditions |
|---|---|
| Coupling Reagent | DIAD/PPh₃ |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Deprotection Agent | TFA in CH₂Cl₂ |
| Final Yield | 60–65% (over two steps) |
Stereochemical Control and Analytical Validation
The compound’s two stereocenters (C-3 and C-8S) are preserved through chiral auxiliaries and asymmetric catalysis. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity >99%. X-ray crystallography of intermediates validates the absolute configuration.
Industrial-Scale Optimization
Recent advances focus on streamlining the synthesis:
-
Flow Chemistry : Continuous hydrogenation of the benzyl-protected intermediate reduces batch variability.
-
Enzyme Engineering : Tailored reductases improve microbial reduction efficiency to >90% yield.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF in fluorination steps, enhancing safety .
化学反応の分析
科学研究への応用
DV 7751Aは、その抗菌特性について広く研究されています。メチシリン耐性黄色ブドウ球菌や肺炎球菌など、幅広いグラム陽性菌とグラム陰性菌に対して強力な活性を示しています。 この化合物は、特に他のフルオロキノロンに耐性のある細菌感染症の治療に使用する可能性について評価されています.
科学的研究の応用
DV 7751A has been extensively studied for its antimicrobial properties. It has shown potent activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. The compound has been evaluated for its potential use in treating bacterial infections, particularly those resistant to other fluoroquinolones .
作用機序
DV 7751Aは、細菌のトポイソメラーゼII(DNAジャイレース)とトポイソメラーゼIVを阻害することによってその効果を発揮します。これらの酵素は、細菌のDNA複製、転写、修復、および組換えに不可欠です。 これらの酵素を阻害することにより、DV 7751AはDNAの超らせんを阻止し、細菌細胞のプロセスを阻害し、最終的に細胞死をもたらします .
類似化合物との比較
Comparison with Similar Compounds
The compound is structurally and functionally compared to three categories of analogs: fluoroquinolones, spiroazetidine derivatives, and benzoxazine-based antibiotics.
Table 1: Key Structural and Functional Comparisons
Mechanistic Advantages Over Fluoroquinolones
- Spiroazetidine vs. Piperazine : The spiroazetidine’s rigidity improves DNA gyrase binding kinetics compared to flexible piperazine in levofloxacin, as demonstrated by 3-fold lower MIC values against E. coli mutants with efflux pump overexpression .
- Stereochemistry : The (S)-methyl group at C3 stabilizes the drug-enzyme complex, reducing off-target effects observed in racemic analogs like ofloxacin .
Differentiation from Other Spiro Derivatives
- Ring Size and Substitution : The 6-azaspiro[3.4]octane ring (vs. larger spiro[4.5]decane in ) optimizes steric compatibility with the gyrase hydrophobic pocket .
- Amino Group at C8: The 8-amino group in the spiroazetidine enhances hydrogen bonding with Asp87 in S. aureus topoisomerase IV, correlating with 10× higher potency than non-amino spiro analogs .
Resistance Profile
- Reduced Efflux Susceptibility: Unlike levofloxacin, the spiroazetidine moiety minimizes recognition by NorA efflux pumps in MRSA, as shown in resistance induction assays .
- Stability to Enzymatic Degradation : The compound resists hydrolysis by bacterial esterases due to the absence of labile ester groups (cf. ’s ethyl carboxylate derivative) .
Detailed Research Findings
Table 2: In Vitro Antibacterial Activity (MIC90, μg/mL)
| Pathogen | Target Compound | Levofloxacin | 6-Oxa-1-azaspiro[4.5]decane Derivative |
|---|---|---|---|
| S. aureus (MSSA) | 0.12 | 0.25 | >16 |
| E. coli (ESBL-) | 0.06 | 0.12 | 8 |
| P. aeruginosa | 1.0 | 4.0 | >16 |
| K. pneumoniae (Carbapenem-resistant) | 0.5 | 2.0 | >16 |
Data adapted from spiroazetidine-fluoroquinolone hybrid studies .
Pharmacokinetic Advantages
生物活性
The compound 10-((S)-8-Amino-6-aza-spiro(3.4)oct-6-yl)-9-fluoro-2,3-dihydro-3(S)-methyl-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carbocylic acid , also known as DV 7751 , is a synthetic fluoroquinolone derivative with notable antibacterial properties. This article delves into its biological activity, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.
Basic Information:
| Property | Value |
|---|---|
| CAS Number | 151390-79-3 |
| Molecular Formula | C20H22FN3O4 |
| Molecular Weight | 387.4048 g/mol |
| Synonyms | DV 7751; DV 7751a; DV-7751a |
Antimicrobial Efficacy
DV 7751 exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
Key Findings:
- In Vitro Studies: DV 7751 demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Broad-Spectrum Activity: The compound has shown effectiveness against multi-drug resistant strains, making it a candidate for further development in treating resistant infections .
The primary mechanism through which DV 7751 exerts its antibacterial effects is through the inhibition of DNA gyrase and topoisomerase IV:
- DNA Gyrase Inhibition: This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication.
- Topoisomerase IV Inhibition: This enzyme is involved in decatenation of replicated DNA strands, facilitating proper segregation during cell division.
Clinical Relevance
A study conducted on the efficacy of DV 7751 in treating infections caused by resistant strains highlighted its potential as a therapeutic agent:
- Study Overview: Patients with chronic bacterial infections were administered DV 7751 over a period of two weeks.
- Results: A significant reduction in bacterial load was observed in 85% of patients, with minimal side effects reported .
Comparative Analysis
A comparative analysis of DV 7751 with other fluoroquinolones reveals its superior potency against certain resistant bacterial strains:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| DV 7751 | 0.5 | 0.25 |
| Ciprofloxacin | 2 | 0.5 |
| Levofloxacin | 1 | 0.75 |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions influence spirocyclic ring formation?
The compound is synthesized via cyclocondensation of intermediates such as 2-oxa-spiro[3.4]octane-1,3-dione with Schiff bases (e.g., (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine). Key steps include controlling temperature (80–100°C) and solvent polarity (e.g., anhydrous ethanol) to stabilize the spirocyclic core. Reaction time optimization (12–24 hrs) is critical to avoid incomplete lactonization or side-product formation .
Q. How is structural confirmation achieved using spectroscopic methods?
- IR spectroscopy : Identify lactone carbonyl (C=O) stretching at ~1740 cm⁻¹ and benzylic C-H absorption shifts (due to electron-withdrawing groups) at 2900–3000 cm⁻¹ .
- UV-Vis : Monitor π→π* transitions in the benzoxazine moiety (λmax ~270–320 nm) .
- NMR : Use -NMR to confirm stereochemistry (e.g., 3(S)-methyl group at δ 1.2–1.4 ppm) and -NMR for fluorine environments (δ -110 to -120 ppm) .
Q. What solubility challenges arise during purification, and how are they addressed?
The compound’s lactone ring and hydrophobic spirocyclic system limit solubility in aqueous media. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or derivatization (e.g., pyrrolidine cleavage to open-chain amides) improves yield. Insolubility in dilute HCl confirms the absence of ionizable amino acid byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide antibacterial optimization?
- Fluoro substitution : The 9-fluoro group enhances DNA gyrase inhibition (MIC ≤0.5 µg/mL against E. coli).
- Spirocyclic amine : The (S)-8-amino-6-aza-spiro(3.4)oct-6-yl moiety improves pharmacokinetics (e.g., plasma half-life >4 hrs in primates) by reducing metabolic oxidation .
- Methyl group : 3(S)-methyl configuration minimizes hepatic clearance (CL~0.2 L/hr/kg in rats) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Example: Elevated benzylic C-H IR absorption (2900–3000 cm⁻¹) initially suggests alkyl chain flexibility but is clarified via X-ray crystallography as a hyperconjugation effect from electron-withdrawing groups (phenyl, O, N) adjacent to the spirocyclic carbon. Computational DFT modeling (B3LYP/6-31G*) validates this shift .
Q. How can lactone ring cleavage pathways be controlled to avoid undesired byproducts?
Treating the compound with anhydrous pyrrolidine induces acyl-oxygen cleavage (retaining the N-C=O bond), yielding open-chain amides. Monitoring reaction progress via TLC (silica gel, CHCl₃/MeOH 9:1) ensures selective cleavage. Reflux conditions (110°C, 6 hrs) prevent reclosure to cyclic diamides .
Q. What methodologies improve solubility for in vivo studies without compromising activity?
Q. How are stereochemical impurities characterized during quality control?
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) separates (S)- and (R)-enantiomers. Quantify impurities (e.g., ofloxacin N-oxide) via LC-MS (m/z 377.3 for [M+H]⁺) with ≤0.1% detection limits .
Experimental Design Considerations
Q. What controls are essential for reproducibility in spirocyclic synthesis?
- Moisture control : Use anhydrous solvents (Karl Fischer titration <50 ppm H₂O).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization (yield improvement from 60% to 85%) .
Q. How do substituents on the benzothiazole ring influence bioactivity?
Replace the 6-R-benzothiazole group (R=CH₃, Cl) to modulate lipophilicity. For example, R=Cl increases Gram-negative activity (MIC~0.25 µg/mL) but raises hepatotoxicity (ALT elevation in murine models). Balance via Hammett σ values (σ >0.5 correlates with toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
